

Ciproxifan Maleate: An In-depth Technical Guide for Studying Histamine Neurotransmission

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Compound of Interest

Compound Name: Ciproxifan maleate

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This technical guide provides a comprehensive overview of **ciproxifan maleate**, a potent and selective histamine H3 receptor antagonist/inverse agonist, as a tool for investigating histamine neurotransmission. This document includes its mechanism of action, chemical properties, quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: Ciproxifan and the Histamine H3 Receptor

Ciproxifan, chemically known as cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone, is a highly potent and selective antagonist and inverse agonist at the histamine H3 receptor (H3R).^{[1][2][3]} The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system.^{[3][4]} By blocking this receptor, ciproxifan disinhibits histaminergic neurons, leading to increased histamine release and turnover. This mechanism makes ciproxifan a valuable tool for studying the roles of histamine in various physiological processes, including wakefulness, cognition, and memory. Furthermore, ciproxifan has been shown to modulate the release of other neurotransmitters, such as acetylcholine and dopamine, through its action on H3 heteroreceptors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ciproxifan maleate** is presented below.

Property	Value	Reference
Chemical Name	cyclopropyl[4-[3-(1H-imidazol-4-yl)propoxy]phenyl]-methanone (2Z)-2-butenedioate	
Synonyms	FUB-359	
CAS Number	184025-19-2	
Molecular Formula	C ₁₆ H ₁₈ N ₂ O ₂ • C ₄ H ₄ O ₄	
Molecular Weight	386.4 g/mol	
Solubility	DMSO: ≥ 100 mg/mL (258.80 mM) H ₂ O: 3.57 mg/mL (9.24 mM) (with sonication and warming to 60°C) Ethanol: 54 mg/mL (139.75 mM) (with sonication)	
Appearance	Crystalline solid	

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for ciproxifan.

Table 1: In Vitro Binding Affinities and Potency

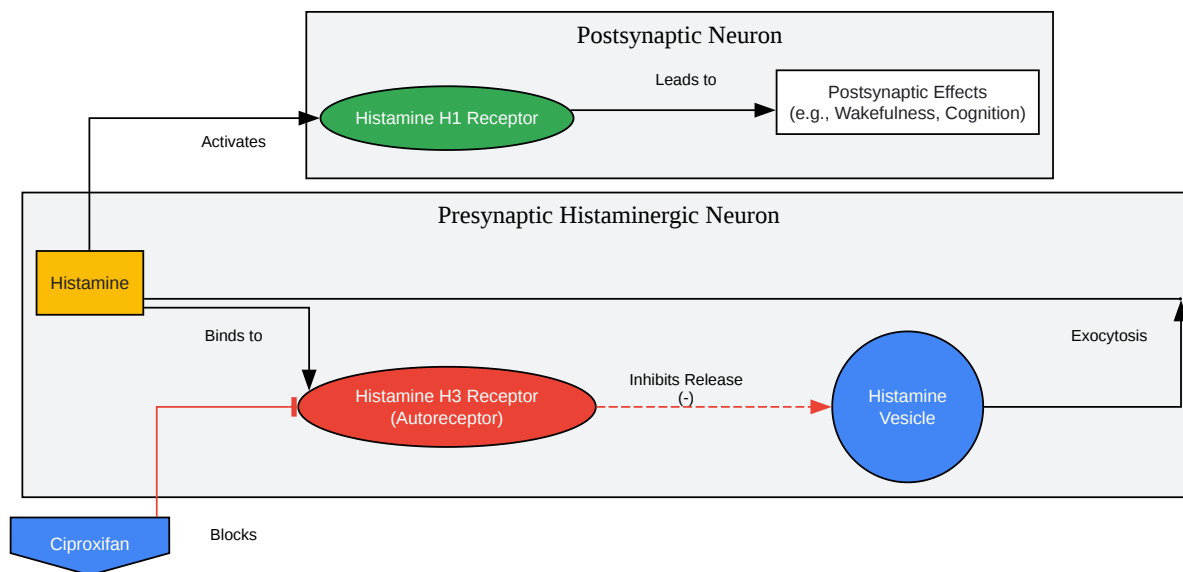
Parameter	Species/Tissue	Value	Reference
Ki (H3R)	Rat Brain Synaptosomes ([³ H]histamine release)	0.5 nM	
Ki (H3R)	Guinea Pig Ileum (electrically-induced contraction)	0.5 - 1.9 nM	
Ki (H3R)	Rat Brain ([¹²⁵ I]iodoproxyfan binding)	0.7 nM	
IC ₅₀ (H3R)	Human H3 Receptor	9.2 nM	
pKi (H3R)	Rat Brain Cortex Membranes ([³ H]-Nα- methylhistamine binding)	8.24 - 9.27	
pA ₂ (H3R)	Mouse Brain Cortex Slices ([³ H]noradrenaline release)	7.78 - 9.39	
Ki (Other Receptors)	Various Aminergic Receptors (H ₁ , H ₂ , M ₃ , α ₁ D, β ₁ , 5-HT ₁ B, 5-HT ₂ A, 5-HT ₃ , 5-HT ₄)	> 1000-fold lower potency than for H3R	

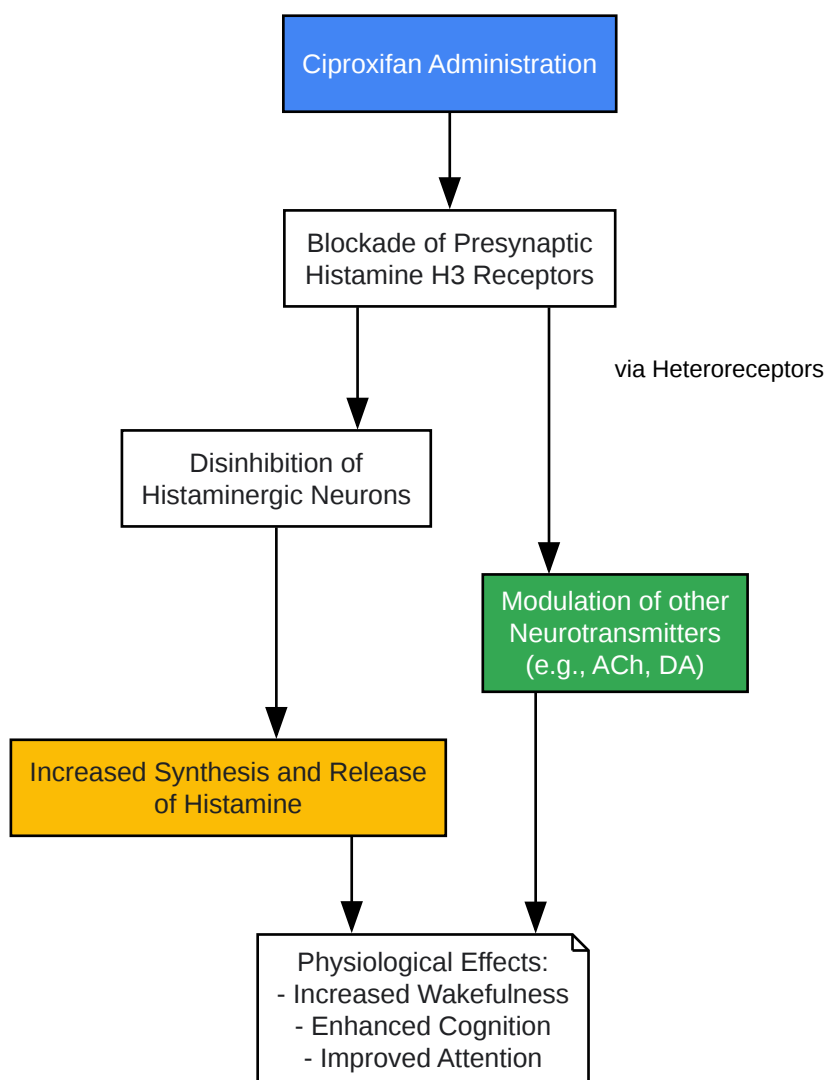
Table 2: In Vivo Efficacy and Potency

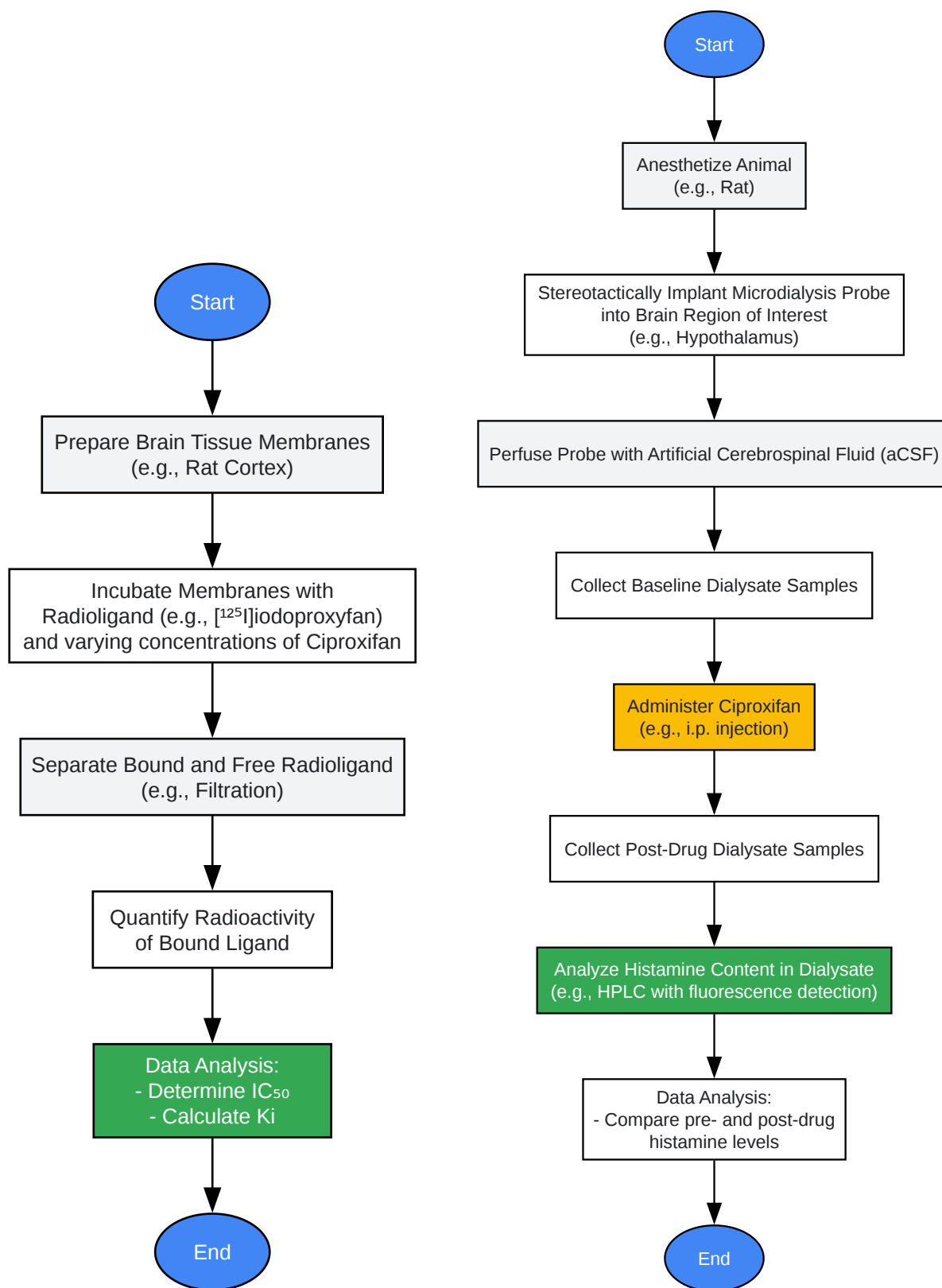
Parameter	Species	Effect	Value	Reference
ED ₅₀	Mice	Enhancement of histamine turnover rate and tele-methylhistamine levels	0.14 mg/kg (p.o.)	
ID ₅₀	Rats	Reversal of H3-receptor agonist-induced water consumption	0.09 ± 0.04 mg/kg (i.p.)	
Oral Bioavailability	Mice	62%		
Effective Dose	Cats	Induction of neocortical EEG activation and waking state	0.15 - 2 mg/kg (p.o.)	
Effective Dose	Rats	Enhancement of attention in the five-choice task	3 mg/kg (i.p.)	

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of ciproxifan.







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